1-环丙基-2-(2-氟苯基)-2-羟基乙酮

描述

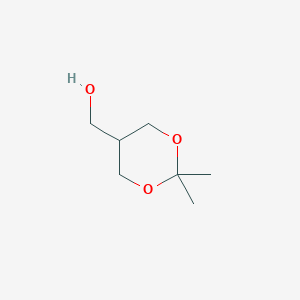

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is a chemical compound with the molecular formula C11H11FO2 . It is a pharmacological intermediate used in the preparation of Prasugrel, a platelet inhibitor used for preventing the formation of blood clots .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is represented by the formula C11H11FO2 . The InChI representation of the molecule isInChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 . Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is 194.21 . It appears as a clear pale yellow to yellow oil . The compound should be stored at 2-8°C in a refrigerator .科学研究应用

Synthesis of Prasugrel

Prasugrel alpha-Hydroxy Impurity is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel is a thienopyridine ADP-receptor antagonist used for the treatment of cardiovascular disease . The synthesis of prasugrel involves several steps, including N-protection, boric acid substitution, and N-substitution .

Improvement of Prasugrel Synthesis

The impurities in Prasugrel alpha-Hydroxy Impurity can provide an improved access to prasugrel . The overall yield of the route is 50% for seven steps . Other applications of this process are under investigation .

Active Pharmaceutical Ingredient (API)

As an Active Pharmaceutical Ingredient (API), Prasugrel alpha-Hydroxy Impurity plays a pivotal role in the development of cutting-edge pharmaceutical products . Its versatile nature allows researchers to explore its potential in the synthesis of novel drug candidates .

Targeting Cardiovascular Diseases

Prasugrel, which can be synthesized using Prasugrel alpha-Hydroxy Impurity, is used extensively as a major thienopyridine ADP-receptor antagonist for the treatment of cardiovascular diseases . It offers a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs .

Analytical Method Development

Desacetyl Hydroxy Prasugrel Impurity can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Prasugrel .

Research and Development

Prasugrel alpha-Hydroxy Impurity’s versatile nature allows researchers to explore its potential in the synthesis of novel drug candidates, targeting a wide range of health conditions and therapeutic areas .

安全和危害

作用机制

Target of Action

Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets . This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots . The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Pharmacokinetics

Prasugrel, the parent drug, has a bioavailability of ≥79% . It is also mentioned that the elimination half-life is approximately 7 hours . The compound is excreted via urine and feces .

Result of Action

The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions . It should be noted that this compound may also increase the risk of bleeding events .

属性

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIRUKGYDUOZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you detail the synthetic process for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone outlined in the research?

A2: The research outlines a novel synthetic pathway for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, starting with o-fluorobenzaldehyde. [] The process involves several steps:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)